4-(Chloromethyl)-2-methoxyhexane

Catalog No.
S13727301
CAS No.
M.F
C8H17ClO
M. Wt
164.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Chloromethyl)-2-methoxyhexane

Product Name

4-(Chloromethyl)-2-methoxyhexane

IUPAC Name

4-(chloromethyl)-2-methoxyhexane

Molecular Formula

C8H17ClO

Molecular Weight

164.67 g/mol

InChI

InChI=1S/C8H17ClO/c1-4-8(6-9)5-7(2)10-3/h7-8H,4-6H2,1-3H3

InChI Key

PLETXUXIHMSLES-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C)OC)CCl

4-(Chloromethyl)-2-methoxyhexane is a chemical compound characterized by the presence of a chloromethyl group and a methoxy group attached to a hexane chain. Its molecular formula is C8H17ClO\text{C}_8\text{H}_{17}\text{ClO}, and it features a straight-chain hydrocarbon backbone with specific functional groups that impart unique chemical properties. The compound is primarily used in organic synthesis and can serve as an intermediate in the production of various chemical products.

, typical for compounds containing halides and ethers:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles through an SN2S_N2 mechanism, where a nucleophile attacks the carbon atom bonded to chlorine, displacing the halide ion.
  • Williamson Ether Synthesis: This compound can participate in ether formation by reacting with alkoxides, leading to the generation of more complex ethers .
  • Elimination Reactions: Under certain conditions, this compound may also undergo elimination reactions to form alkenes.

Synthesis of 4-(Chloromethyl)-2-methoxyhexane can be achieved through several methods:

  • Alkylation Reactions: Starting from 2-methoxyhexane, chloromethylation can be performed using chloromethyl methyl ether or other chloromethylating agents under acidic conditions.
  • Halogenation: Direct halogenation of 2-methoxyhexane using reagents like thionyl chloride or phosphorus trichloride can yield the desired chlorinated product.
  • Rearrangement Reactions: Certain rearrangements involving alkyl halides may also produce this compound as an intermediate.

Several compounds share structural similarities with 4-(Chloromethyl)-2-methoxyhexane. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-MethoxyhexaneContains a methoxy group on hexaneLacks halogen substitution
1-Chloro-2-methoxypropaneContains a chloro group and methoxy on propaneShorter carbon chain compared to hexane
3-Chloro-1-butanolChlorine on a shorter carbon chainAlcohol functional group instead of ether
4-Bromo-2-methoxyhexaneSimilar structure but with bromine insteadBromine may impart different reactivity

The uniqueness of 4-(Chloromethyl)-2-methoxyhexane lies in its specific combination of functional groups and carbon chain length, which influences its reactivity and potential applications in organic synthesis compared to other similar compounds.

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Exact Mass

164.0967929 g/mol

Monoisotopic Mass

164.0967929 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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